molecular formula C13H14N2O2 B13666241 Methyl 4-(1,8-naphthyridin-2-yl)butanoate

Methyl 4-(1,8-naphthyridin-2-yl)butanoate

Cat. No.: B13666241
M. Wt: 230.26 g/mol
InChI Key: JDTNCLNWBWFGOC-UHFFFAOYSA-N
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Description

Methyl 4-(1,8-naphthyridin-2-yl)butanoate is a chemical compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The 1,8-naphthyridine core is a significant structure in medicinal chemistry, often found in various drugs and research chemicals due to its potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(1,8-naphthyridin-2-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents like hydrazine hydrate for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve refluxing in solvents like ethanol or dioxane, depending on the desired transformation.

Major Products: The major products formed from these reactions include various substituted 1,8-naphthyridines, which can exhibit a range of biological activities. For example, the oxidation of 2-acetylamino-7-methyl-1,8-naphthyridine with selenium dioxide yields 2-amino-1,8-naphthyridine-7-carboxaldehyde .

Scientific Research Applications

Methyl 4-(1,8-naphthyridin-2-yl)butanoate has several scientific research applications due to its versatile chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a potential therapeutic agent due to its ability to interact with various biological targets. The compound is also used in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .

Mechanism of Action

The mechanism of action of Methyl 4-(1,8-naphthyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The 1,8-naphthyridine core can intercalate with DNA, altering its conformation and inhibiting processes like DNA duplication or transcription. This mechanism is particularly relevant in its potential anticancer activity, where it can suppress the growth of cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Methyl 4-(1,8-naphthyridin-2-yl)butanoate can be compared with other similar compounds like 2,7-difunctionalized-1,8-naphthyridines, which also exhibit significant biological activities. These compounds include 2-amino-7-hydroxymethyl-1,8-naphthyridine, 2-amino-1,8-naphthyridine-7-carboxaldehyde, and 2,7-dimethyl-4-methoxy-1,8-naphthyridine . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and applications.

Properties

IUPAC Name

methyl 4-(1,8-naphthyridin-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-12(16)6-2-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTNCLNWBWFGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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